molecular formula C17H23ClN2O2S B2357255 N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide CAS No. 1286468-68-5

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide

Cat. No.: B2357255
CAS No.: 1286468-68-5
M. Wt: 354.89
InChI Key: VCXBYXGNJSMJEF-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is a complex organic compound that features a unique combination of adamantane, pyridine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane-containing amines with chloropyridine derivatives under optimized conditions. For instance, the Chan–Lam coupling reaction can be employed, which involves the use of copper (II) acetate as a catalyst, a weak base like DBU, and a solvent such as acetonitrile . The reaction is carried out at room temperature for 24 hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize yields and reduce reaction times. This method involves the reaction of adamantane derivatives with sulfonyl chlorides under microwave conditions, leading to significant increases in yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential antiviral and antibacterial properties.

    Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The pyridine ring can participate in binding to receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-6-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2S/c1-11(20-23(21,22)15-2-3-16(18)19-10-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10-14,20H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXBYXGNJSMJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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